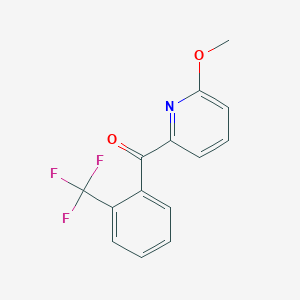

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-12-8-4-7-11(18-12)13(19)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZRCSPAXKCVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188649 | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-94-1 | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine generally involves:

- Functionalization of the pyridine ring to introduce the methoxy group at the 6-position.

- Introduction of the 2-trifluoromethylbenzoyl substituent via acylation or coupling reactions.

- Use of appropriately substituted pyridine intermediates, often starting from chlorinated or nitro-substituted pyridines.

Preparation of 6-Methoxypyridine Intermediates

A key step is the preparation of 6-methoxypyridine derivatives, which can be achieved via:

Methoxylation of 2-amino-6-chloro-3-nitropyridine : This involves nucleophilic substitution of chlorine by methoxide ions in methanol, yielding 2-amino-6-methoxy-3-nitropyridine intermediates. This step is typically carried out under mild conditions with sodium methoxide as the methoxylating agent.

Reduction of nitro groups : The nitro group in 2-amino-6-methoxy-3-nitropyridine can be reduced to amino groups via metallic reduction in aqueous acidic media or catalytic hydrogenation, yielding 2,3-diamino-6-methoxypyridine derivatives.

Neutralization and isolation : The resulting amino derivatives are often isolated by neutralizing their dihydrochloride salts in polar solvents like water or alcohol, with pH control to precipitate the product.

Introduction of the 2-Trifluoromethylbenzoyl Group

The 2-trifluoromethylbenzoyl group can be introduced through acylation reactions:

Friedel-Crafts acylation or related coupling : Acylation of the pyridine ring at the 2-position using 2-trifluoromethylbenzoyl chloride or anhydride in the presence of a Lewis acid catalyst can yield the desired ketone-substituted pyridine.

Alternative coupling methods : Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) may be employed if appropriate halogenated pyridine intermediates and trifluoromethylbenzoyl derivatives are available.

Microwave-Assisted Cyclization for Methoxy-Substituted Pyridines

Recent advances have demonstrated microwave-assisted synthesis methods for methoxy-substituted pyridine derivatives:

Microwave irradiation accelerates cyclization reactions involving formamidines and orthoesters, producing methoxy-substituted azapurines and related compounds efficiently within 30 minutes at elevated temperatures (up to 180 °C) in solvents like acetonitrile.

The reaction conditions optimize yield and reduce reaction times compared to conventional reflux methods.

Although this method is described for 6-methoxy-5,6-dihydro-5-azapurines, similar microwave-assisted approaches could be adapted for the synthesis of 6-methoxy-2-substituted pyridines.

Preparation of Pyridine Aldehyde and Chloromethyl Intermediates

To introduce acyl groups or perform further functionalization, key intermediates such as 2,6-dichloromethylpyridine hydrochloride can be synthesized via:

Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid using potassium permanganate.

Esterification to dimethyl esters under acidic conditions.

Reduction of esters to dimethanol derivatives using sodium borohydride at low temperatures.

Conversion of dimethanol to dichloromethyl derivatives by reaction with thionyl chloride in methanol, yielding 2,6-dichloromethylpyridine hydrochloride with good yields (~80%).

These intermediates can be further elaborated to introduce trifluoromethylbenzoyl groups via acylation or coupling.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Analysis

The methoxylation and reduction steps for pyridine derivatives are well-established, providing high yields and purity, essential for further functionalization.

Microwave-assisted synthesis offers a rapid and efficient alternative for constructing methoxy-substituted pyridine frameworks, potentially adaptable for the target compound.

The preparation of chloromethyl intermediates from 2,6-lutidine provides versatile building blocks for subsequent acylation, enabling the introduction of trifluoromethylbenzoyl groups.

The choice of solvents, temperature, and reaction time critically influences yields, with acetonitrile and temperatures around 180 °C favored in microwave-assisted methods.

Use of cost-effective and non-hazardous raw materials, as well as environmentally friendly conditions, is emphasized in recent synthetic improvements.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Research has indicated that 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine exhibits significant biological activity against various pathogens. Here are some key findings:

- Antiparasitic Activity : The compound has been evaluated for its effectiveness against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. Studies have shown that derivatives of this compound possess potent inhibitory effects on the growth of these parasites, with IC50 values indicating effective concentrations for inhibiting 50% of parasite growth .

- Antimicrobial Properties : In addition to antiparasitic effects, the compound has demonstrated antifungal and antibacterial activities. Its structure allows it to interact effectively with microbial cell membranes, leading to cell lysis and death .

Case Studies and Findings

-

In Vitro Studies : A series of in vitro studies have assessed the efficacy of this compound against various protozoan strains. The selectivity index (SI) was calculated to determine the safety profile relative to mammalian cells, showing promising results for further development as an antimalarial agent .

This table summarizes the inhibitory concentrations required for various protozoan organisms, highlighting the compound's potential as a therapeutic agent.

Compound T. b. rhodesiense IC50 (µg/mL) T. cruzi IC50 (µg/mL) L. donovani IC50 (µg/mL) P. falciparum IC50 (µg/mL) 1a 81 4.8 7.4 12 1b >100 <0.46 38 1.2 1c 65 2.0 9.5 14 - ADMET Properties : The pharmacokinetic properties of the compound have also been investigated, focusing on absorption, distribution, metabolism, excretion, and toxicity (ADMET). Results indicated favorable solubility profiles and metabolic stability, which are crucial for drug development .

Mechanism of Action

The mechanism by which 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine with structurally or functionally related pyridine derivatives, based on the provided evidence:

Table 1: Structural and Spectroscopic Comparison

Key Findings:

Electronic Effects :

- The methoxy group at the 6-position in the target compound likely increases electron density on the pyridine ring, similar to 6-methoxy-2-(4-methylphenyl)pyridine (δ¹⁵N = −121.5 ppm) .

- The 2-trifluoromethylbenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in 6-methoxy-2-(4-methylphenyl)pyridine. This may reduce δ¹⁵N values compared to analogs like 2-benzoylpyridine (δ¹⁵N = −60.3 ppm) .

Positional Isomerism: The compound 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS: 1227573-92-3) shares substituents (methoxy, trifluoromethyl) but differs in their positions, leading to distinct reactivity and solubility profiles .

Synthetic Utility :

- Tributylstannane analogs like 6-Methoxy-2-(tributylstannyl)pyridine (CAS: 164014-94-2) are intermediates in cross-coupling reactions, highlighting the versatility of methoxy-pyridine scaffolds in organic synthesis .

Research Implications and Limitations

- Gaps in Data : Direct spectroscopic or biological data for This compound are absent in the provided evidence. Comparisons rely on analogs (e.g., 6-methoxy-2-arylpyridines) and inferred electronic effects.

- Potential Applications: The compound’s trifluoromethyl and benzoyl groups suggest utility in drug design (e.g., kinase inhibitors) or as a ligand in coordination chemistry, though further studies are needed .

Biological Activity

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₀F₃N₁O₂, with a molecular weight of 281.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a trifluoromethylbenzoyl moiety, which enhances its lipophilicity and biological activity.

Biological Activities

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. The presence of the trifluoromethyl group is known to enhance the potency of compounds against various pathogens due to improved membrane penetration capabilities.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within microbial cells. Studies suggest that the trifluoromethyl group contributes to enhanced binding affinities with biological targets, leading to inhibition of microbial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the chemical structure can significantly affect the biological activity of similar compounds. For example, variations in the substitution patterns on the benzene ring can lead to differing levels of potency against specific pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine | Similar methoxy and pyridine structure | Different substitution pattern on benzene ring |

| 2-Methoxy-6-(trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | Lacks benzoyl moiety; primarily studied for fungicidal activity |

| 5-Trifluoromethyl-2-methoxypyrimidine | Pyrimidine instead of pyridine | Exhibits distinct biological activities |

| 4-Trifluoromethylbenzoic acid | Carboxylic acid instead of pyridine | Different functional group leading to varied reactivity |

This table illustrates how structural variations influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have evaluated the effectiveness of this compound against various pathogens:

- Antiprotozoal Activity : In vitro studies have shown that compounds similar to this pyridine derivative exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives demonstrating low cytotoxicity to mammalian cells .

- Antimicrobial Testing : A series of tests conducted on different bacterial strains revealed that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent .

- Cancer Research : Research into its potential anticancer properties has indicated that derivatives may inhibit growth in prostate cancer cell lines, suggesting a broader application in oncology .

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions between this compound and its biological targets.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Synthesis of Derivatives : Developing new derivatives with modified structures to enhance potency and selectivity against targeted pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.